molecular formula C8H10ClF2NO B3031093 [4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride CAS No. 1431965-53-5

[4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride

Cat. No. B3031093
CAS RN: 1431965-53-5
M. Wt: 209.62
InChI Key: NRQQUKCUAIDIRN-UHFFFAOYSA-N
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Description

“[4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride” is a chemical compound with the CAS Number: 1431968-12-5 . It has a molecular weight of 223.65 and is typically in powder form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H11F2NO.ClH/c10-9(11)6-13-8-3-1-7(5-12)2-4-8;/h1-4,9H,5-6,12H2;1H . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and bonds.


Physical And Chemical Properties Analysis

“[4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride” is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized chemistry databases.

Scientific Research Applications

Oxidation Products of Antioxidants

[4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride may relate to the study of oxidation products of antioxidants. Research by Rapta et al. (2009) on the electrochemical and spectroscopic analysis of aromatic secondary amines, which are key antioxidants in the rubber industry, suggests a potential area of relevance. These compounds, including variants like N,N′-diphenyl-1,4-phenylenediamine and N-phenyl-N′-(α-methylbenzyl)-p-phenylenediamine, demonstrate reversible redox couples in acetonitrile, indicating their utility in oxidative processes (Rapta et al., 2009).

Orthometalation in Organic Chemistry

In the context of orthometalation in organic chemistry, [4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride might be related to the research on orthopalladation of primary benzylamines. Vicente et al. (1997) showed that primary benzylamines could be orthometalated even with electron-withdrawing substituents, suggesting a potential for complex formation and catalytic applications in organic synthesis (Vicente et al., 1997).

Solubility in Supercritical Fluids

The solubility of [4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride in supercritical fluids could be an area of interest. Hezave et al. (2013) explored the solubility of fluoxetine hydrochloride in supercritical carbon dioxide, which is critical in pharmaceutical applications. This research might provide insights into the solubility behavior of similar compounds in supercritical fluids (Hezave et al., 2013).

Macromolecular Prodrug Carriers

Research on macromolecular prodrug carriers by Zhu et al. (2001) investigated the use of 6-carboxycellulose as a carrier for amine drugs, utilizing phenylpropanolamine hydrochloride as a model. This study's methodology and findings could be relevant for developing prodrug systems involving [4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride (Zhu et al., 2001).

Photophysical Properties in Fluorophores

The photophysical properties of [4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride might be explored in the context of fluorophores. Qin et al. (2005) studied the properties of borondipyrromethene analogues, which are significant in fluorescence applications. The research on these compounds' quantum yields and lifetimes in different solvents could provide valuable insights (Qin et al., 2005).

Synthesis of Antimicrobial Compounds

The potential for synthesizing antimicrobial compounds using [4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride can be inferred from the work of Jayadevappa et al. (2012), who synthesized biologically active phenylacetamides for antimicrobial applications. Their methodology and findings might be applicable in exploring the antimicrobial properties of related compounds (Jayadevappa et al., 2012).

Solid-State Photochromism and Prototropic Tautomerism

Research on solid-state photochromism and prototropic tautomerism by Ito et al. (2011) examined N-(4-X-phenyl)-2-aminotropones. Insights from this study could be relevant for understanding the photophysical behavior of [4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride in various states (Ito et al., 2011).

Safety and Hazards

This compound is associated with several hazard statements including H302, H315, H319, and H335 . These codes indicate that the compound can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Mechanism of Action

properties

IUPAC Name

4-(2,2-difluoroethoxy)aniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F2NO.ClH/c9-8(10)5-12-7-3-1-6(11)2-4-7;/h1-4,8H,5,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRQQUKCUAIDIRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OCC(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,2-Difluoroethoxy)phenyl]amine hydrochloride

CAS RN

1431965-53-5
Record name Benzenamine, 4-(2,2-difluoroethoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431965-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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